molecular formula C27H21NO3 B11994448 Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate CAS No. 302913-67-3

Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate

Cat. No.: B11994448
CAS No.: 302913-67-3
M. Wt: 407.5 g/mol
InChI Key: BGOBBSCFBNWUJE-UHFFFAOYSA-N
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Description

Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is a complex organic compound with a molecular formula of C27H21NO3. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a naphthoyl group, a pyrroloquinoline core, and an ethyl ester functional group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthoyl chloride with 7-methylpyrrolo[1,2-a]quinoline-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline derivatives with carboxylic acids or ketones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-methoxy-1-(2-naphthoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
  • Ethyl 7-methyl-1-(4-methylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
  • Ethyl 7-methoxy-1-(4-methylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate

Uniqueness

Ethyl 1-(2-naphthoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

302913-67-3

Molecular Formula

C27H21NO3

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl 7-methyl-1-(naphthalene-2-carbonyl)pyrrolo[1,2-a]quinoline-3-carboxylate

InChI

InChI=1S/C27H21NO3/c1-3-31-27(30)22-16-25(26(29)21-10-9-18-6-4-5-7-19(18)15-21)28-23-12-8-17(2)14-20(23)11-13-24(22)28/h4-16H,3H2,1-2H3

InChI Key

BGOBBSCFBNWUJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC5=CC=CC=C5C=C4)C=CC(=C3)C

Origin of Product

United States

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